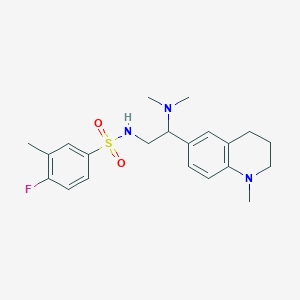

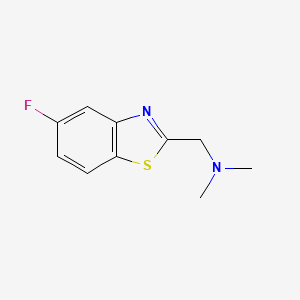

5-Nitro-2-(propylamino)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Photoaffinity Labeling Agents

- Tritium-labeled Photoaffinity Labeling Agent : Branchini et al. (1992) synthesized a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent for chloride channels. This agent, derived from 5-Nitro-2-(propylamino)benzonitrile, was used to study epithelial chloride channels, highlighting its role in biochemical research (Branchini et al., 1992).

- Labeling of Human Red Blood Cell Ghosts : Another study by Branchini et al. (1991) developed a photoaffinity analog of 5-Nitro-2-(propylamino)benzonitrile to study chloride efflux in human red blood cell ghosts. This research underscores its utility in investigating membrane proteins and ion channels (Branchini et al., 1991).

2. Chloride Channel Blockers

- Modification of Chloride Ion Transport : Branchini et al. (1995) examined the modification of chloride ion transport in human erythrocyte ghost membranes. They used photoaffinity labeling agents based on the structure of 5-Nitro-2-(propylamino)benzonitrile, revealing insights into the workings of chloride channels in erythrocyte membranes and epithelial cells (Branchini et al., 1995).

3. Biochemical and Pharmaceutical Research

- Synthesis of Benzimidazole Derivatives : Vasantha et al. (2015) synthesized a series of benzimidazole-5-carboxylate derivatives using a 'one-pot' nitro reductive cyclization reaction involving 5-Nitro-2-(propylamino)benzonitrile. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, demonstrating the compound's relevance in the development of pharmaceutical agents (Vasantha et al., 2015).

4. Other Chemical Syntheses and Applications

- Regiocontrol of Nitrile Oxide Cycloadditions : Kanemasa et al. (1992) discussed the regiocontrol of nitrile oxide cycloadditions, an important reaction in organic chemistry, where derivatives of benzonitrile like 5-Nitro-2-(propylamino)benzonitrile play a crucial role (Kanemasa et al., 1992).

- Electrocatalytic Oxidation of Benzylamine : Wang et al. (2020) explored the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks, indicating potential applications in organic synthesis and industrial processes (Wang et al., 2020).

作用機序

Mode of Action

It is known that the compound is activated in an f420-dependent manner, resulting in the formation of major metabolites in bacteria .

Biochemical Pathways

It is known that the compound can induce autophagy in macrophages , but the specific pathways and their downstream effects need further investigation .

Pharmacokinetics

The molecular weight of the compound is 205.21 , which may influence its bioavailability.

Result of Action

The compound is known to induce autophagy in macrophages , but the specific molecular and cellular effects need further investigation .

Safety and Hazards

特性

IUPAC Name |

5-nitro-2-(propylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUDRLMEHXUGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(propylamino)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2426715.png)

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2426722.png)

![4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2426727.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)

![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)

![N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2426734.png)